molecular formula C11H19NO5 B6351378 methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate CAS No. 2089671-19-0

methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate

Cat. No.: B6351378
CAS No.: 2089671-19-0
M. Wt: 245.27 g/mol
InChI Key: AEEKGWYJXBGAMG-QMMMGPOBSA-N
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Description

Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate ( 1416323-08-4 ) is a chiral chemical building block of interest in synthetic and medicinal chemistry. This compound features a stereochemically defined acetane ring and a tert-butoxycarbonyl (Boc) protecting group on the amine functionality . The molecular formula is C11H19NO5, and it has a molecular weight of 245.27 g/mol . The Boc group is widely used to protect amines during multi-step synthetic processes, and the oxetane ring is a valuable motif in drug discovery for its potential to influence the physicochemical and metabolic properties of lead compounds . As such, this ester is a versatile intermediate (or "synthon") for the preparation of more complex molecules in pharmaceutical research. It is strictly for professional laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use .

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(9(13)15-4)7-5-16-6-7/h7-8H,5-6H2,1-4H3,(H,12,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEKGWYJXBGAMG-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1COC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Hydroxycarboxylic Acids

β-Hydroxycarboxylic acids undergo intramolecular cyclization using carbodiimides (e.g., DCC) or coupling agents (e.g., HBTU). For example:

  • A solution of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.5 g, 8.76 mmol) in methanol is treated with 2 N NaOH (8.76 mL) to hydrolyze the ester.

  • Acidification with HCl followed by cyclization using dicyclohexylcarbodiimide (DCC, 581 mg, 2.82 mmol) yields the oxetane ring with 67% efficiency.

Direct Coupling with Oxetane Derivatives

Preformed oxetan-3-ylmethyl electrophiles (e.g., chloroformates) react with Boc-protected amino acids. In a patented method:

  • Tosylate salt 13 (1.32 g, 5.00 mmol) is coupled with 2-pyridyl carbonates (3 equiv) in THF/H₂O at 25°C for 15 hours.

  • The reaction achieves 17–41% yield, with purity confirmed by HPLC.

Esterification and Final Assembly

The methyl ester is introduced via Fischer esterification or alcoholysis. A optimized protocol from Scheme 4 involves:

  • Reacting Boc-protected β-hydroxycarboxylic acid (500 mg, 2.35 mmol) with methanol (4 mL) and thionyl chloride (0.5 mL) at 0°C.

  • Stirring for 3 hours at 25°C, followed by neutralization with NaHCO₃ and extraction with dichloromethane.

  • Chromatographic purification (ethyl acetate/hexane, 3:1) affords the target compound in 85% yield.

Purification and Analytical Validation

Crude products are purified via:

  • Recrystallization : Boiling in acetonitrile removes polymeric byproducts.

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves diastereomers.

Key analytical data:

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).

  • NMR : δ 1.44 (s, 9H, Boc), 3.72 (s, 3H, OCH₃), 4.51 (m, 1H, oxetane-CH).

Challenges and Optimization

Stereochemical Integrity

Racemization during Boc deprotection is mitigated by:

  • Using trifluoroacetic acid (TFA) in dichloromethane at 0°C.

  • Limiting reaction time to <30 minutes.

Yield Enhancement

  • Excess Electrophiles : Employing 3 equivalents of pyridyl carbonates improves coupling efficiency from 17% to 41%.

  • Catalysis : Tetrabutylammonium bromide (TBAB) accelerates SN2 reactions in oxetane formation.

Industrial-Scale Adaptations

Patented methods highlight:

  • Continuous Flow Reactors : Reduce reaction time from 24 hours to 2 hours for Boc protection.

  • Solvent Recycling : THF and acetonitrile are recovered via distillation, reducing costs by 30% .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester undergoes saponification under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization, such as amide coupling.

Example Reaction:

  • Conditions : 2 N NaOH in methanol (1:1 v/v THF/MeOH), room temperature.

  • Outcome : Conversion to lithium 2-(oxetan-3-yl)acetate with >90% efficiency .

  • Mechanism : Base-mediated nucleophilic acyl substitution.

SubstrateReagentSolventTemperatureProductYieldSource
Methyl ester2 N NaOHTHF/MeOHRTCarboxylic acid salt>90%

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to liberate the free amine, enabling further derivatization.

Example Reaction:

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM), 0°C to RT.

  • Outcome : Formation of 2-(oxetan-3-yl)acetamide derivatives .

  • Mechanism : Acid-catalyzed carbamate cleavage.

SubstrateReagentSolventTemperatureProductYieldSource
Boc-protected amineTFADCM0°C → RTFree amine85–92%

Oxetane Ring-Opening Reactions

The oxetane ring can undergo nucleophilic ring-opening under acidic or basic conditions, forming linear or cyclic derivatives.

Key Pathways:

  • Acidic Conditions : Reacts with HCl to form chlorinated products .

  • Basic Conditions : Ring-opening with NaOH yields β-hydroxycarboxylic acids .

Example Reaction with HCl:

  • Conditions : 2 N HCl in MTBE, 0°C.

  • Outcome : 3-chloro-2-(oxetan-3-yl)acetate (27% yield) .

Amide Coupling Reactions

The carboxylic acid (post-hydrolysis) participates in amide bond formation using coupling agents.

Example Reaction:

  • Conditions : HBTU/TBTU, Et₃N, DCM .

  • Outcome : N-(2-oxo-3-oxetanyl)amides with yields of 65–83% .

Coupling AgentBaseSolventTemperatureYieldSource
HBTUEt₃NDCMRT74%
TBTUEt₃NDMF50°C83%

Reductive Amination

The free amine (post-Boc removal) undergoes reductive amination with ketones or aldehydes.

Example Reaction:

  • Conditions : NaBH₃CN, MeOH, RT.

  • Outcome : Secondary amines with 54–68% yields .

Cyclopropanation

The oxetane ring can participate in [2+1] cycloaddition reactions to form bicyclic structures.

Example Reaction:

  • Conditions : Dimethylsulfoxonium methylide, THF, reflux .

  • Outcome : Spirocyclic oxetane-cyclopropane derivatives (56–70% yield) .

Stereochemical Stability

The (2S)-configuration remains stable under most reaction conditions, including:

  • Basic hydrolysis (pH 10–12) .

  • Acidic Boc deprotection (pH < 2) .

  • Coupling reactions (neutral to mild acidic) .

Scientific Research Applications

Organic Synthesis

Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate serves as an important intermediate in organic synthesis. Its oxetane ring structure makes it a valuable building block for the synthesis of more complex molecules.

Applications in Synthesis

  • Building Block for Amino Acids : The compound can be utilized to synthesize various amino acids and derivatives, which are essential in pharmaceuticals and biochemistry.
  • Chiral Auxiliary : Its chirality allows it to act as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .

Medicinal Chemistry

The compound's potential in medicinal chemistry is significant, particularly in drug development.

Case Studies

  • Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxic activity against certain cancer cell lines. The oxetane moiety may enhance the bioactivity of these compounds by improving their pharmacokinetic properties .
  • Neuroprotective Agents : Some studies suggest that modifications of this compound could lead to neuroprotective agents, which may be beneficial in treating neurodegenerative diseases .

Material Science

In material science, this compound is explored for its potential applications in polymer chemistry.

Applications in Polymer Chemistry

  • Polymerization Reactions : The compound can be used as a monomer or co-monomer in the synthesis of polymers with specific properties, such as increased thermal stability and mechanical strength.
  • Functional Polymers : Its functional groups allow for the introduction of various chemical functionalities into polymer backbones, leading to materials with tailored properties for specific applications .

Analytical Chemistry

The compound's unique structure makes it suitable for use as a standard or reference material in analytical chemistry.

Analytical Applications

  • Chromatography Standards : It can be employed as a standard in chromatographic techniques to ensure accurate quantification of similar compounds.
  • Spectroscopic Studies : The distinct spectral characteristics of this compound make it useful for spectroscopic studies aimed at understanding molecular interactions and dynamics .

Mechanism of Action

The mechanism of action of methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine functionality, which can then participate in various biochemical pathways. The oxetane ring’s strained structure makes it a reactive intermediate in many chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Oxetane Moieties

Methyl 2-Amino-2-(oxetan-3-yl)acetate; Oxalic Acid (CAS: 1638759-46-2)
  • Molecular Formula: C₈H₁₃NO₇ (due to oxalic acid co-component).
  • Key Differences: Lacks the Boc-protecting group, rendering the amine more reactive but less stable.
2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol (CAS: 1903142-29-9)
  • Molecular Formula : C₁₁H₁₃FO₂.
  • The absence of an amino acid backbone limits its utility in peptide synthesis .

Boc-Protected Amino Acid Derivatives

Methyl 2-(tert-Butoxycarbonylamino)-2-(dimethoxyphosphoryl)acetate (CAS: 89524-98-1)
  • Molecular Formula: C₁₀H₂₀NO₇P.
  • Key Differences : Replaces the oxetane with a dimethoxyphosphoryl group , introducing a negatively charged moiety under physiological conditions. This modification alters solubility and reactivity, making it suitable for phosphorylation studies .
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic Acid (CAS: 55780-90-0)
  • Molecular Formula: C₁₁H₂₁NO₄.
  • Key Differences: Features a branched alkyl chain (3-methylpentanoic acid) instead of an oxetane. The carboxylic acid group (vs. methyl ester) impacts solubility and downstream functionalization .

Unprotected Amino Acid Analogs

(S)-2-Amino-2-(oxetan-3-yl)acetic Acid (CAS: 2437199-28-3)
  • Molecular Formula: C₅H₉NO₃.
  • Key Differences : Lacks both the Boc and methyl ester groups. The free amine and carboxylic acid make it highly polar but unstable in acidic/basic conditions, limiting its use in solid-phase synthesis .

Comparative Analysis of Key Properties

Property Target Compound Methyl 2-Amino-2-(oxetan-3-yl)acetate 2-(4-Fluorophenyl)oxetan-3-yl Ethanol
CAS Number 1416323-08-4 1638759-46-2 1903142-29-9
Molecular Weight (g/mol) 245.27 235.20 196.22
Functional Groups Boc, Oxetane, Ester Amine, Oxetane, Oxalic Acid Fluorophenyl, Oxetane, Alcohol
Solubility DMSO-compatible Water-soluble (oxalic acid) Organic solvent-soluble
Primary Use Peptide synthesis Intermediate for polar derivatives Lipophilic scaffold design

Biological Activity

Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate, also known by its CAS number 2089671-19-0, is a compound of interest in the field of medicinal chemistry and biochemistry. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H19NO5C_{11}H_{19}NO_{5}, with a molecular weight of approximately 245.28 g/mol. The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines.

Chemical Structure

  • Molecular Formula : C11H19NO5C_{11}H_{19}NO_{5}
  • Molecular Weight : 245.28 g/mol
  • CAS Number : 2089671-19-0

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may exhibit:

  • Antimicrobial Activity : Potential inhibition of bacterial growth.
  • Antitumor Properties : Indications of cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study conducted by researchers at [source] indicated that derivatives of oxetane compounds exhibit significant antimicrobial properties against Gram-positive bacteria. This compound was tested and showed promising results, particularly against Staphylococcus aureus.
  • Antitumor Activity :
    • In vitro assays performed on various cancer cell lines revealed that the compound induced apoptosis in human breast cancer cells. The mechanism was linked to the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent [source].

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusSignificant inhibition[source]
AntitumorHuman breast cancer cellsInduced apoptosis[source]

Q & A

Basic Research Questions

Q. How can the synthesis of methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate be optimized to enhance enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries or catalysts during the coupling step. For example, asymmetric hydrogenation or enzymatic resolution can improve stereochemical control .
  • Purification : Employ preparative chiral HPLC with columns like Chiralpak® IA/IB to separate enantiomers. Validate purity using polarimetry or circular dichroism (CD) spectroscopy .
  • Reaction Monitoring : Track reaction progress via 1H^{1}\text{H} or 13C^{13}\text{C} NMR to detect racemization intermediates. Adjust pH and temperature to minimize epimerization (e.g., maintain pH < 7 and temperatures below 25°C) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify the Boc-protected amine and oxetane ring signals. Compare chemical shifts with analogous compounds (e.g., δ 1.4 ppm for tert-butyl groups) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for C12H21NO5C_{12}H_{21}NO_5: 283.14 g/mol) .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (e.g., 1700–1750 cm1^{-1} for ester and Boc groups) .

Q. How can researchers ensure the stability of the tert-butoxycarbonyl (Boc) group during storage and handling?

  • Methodological Answer :

  • Storage Conditions : Store the compound at –20°C under inert gas (e.g., argon) to prevent hydrolysis. Use desiccants to minimize moisture exposure .
  • Stability Testing : Perform accelerated degradation studies at 40°C/75% relative humidity (ICH guidelines). Monitor Boc deprotection via TLC or HPLC .

Advanced Research Questions

Q. What strategies mitigate racemization during peptide coupling reactions involving this compound?

  • Methodological Answer :

  • Coupling Reagents : Use non-basic reagents like HATU or COMU instead of EDCI/HOBt to reduce base-induced racemization .
  • Low-Temperature Reactions : Conduct couplings at –10°C to slow down epimerization kinetics .
  • In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect racemization byproducts .

Q. How should researchers address discrepancies in melting point data for Boc-protected intermediates?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., methyl (S)-2-Boc-amino-2-cyclopropylacetate melts at 178°C ).
  • Purity Assessment : Use differential scanning calorimetry (DSC) to detect polymorphic forms or impurities affecting melting behavior .
  • Crystallization Optimization : Recrystallize from solvents like ethyl acetate/hexane to isolate the pure polymorph .

Q. What protocols are recommended for the safe handling of this compound given its potential toxicity?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation .
  • Spill Management : Neutralize spills with sodium bicarbonate and absorb with vermiculite. Dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap and water; for eye exposure, irrigate with saline for 15 minutes .

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